Dimethyl-13C2 sulfide
Overview
Description
Dimethyl-13C2 sulfide is a stable isotope-labeled compound with the molecular formula 13CH3S13CH3. It is a sulfur-containing organic compound where both carbon atoms are enriched with the carbon-13 isotope. This compound is primarily used in scientific research to study various chemical and biological processes due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl-13C2 sulfide can be synthesized through several methods. One common approach involves the reaction of methanol-13C with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced by the catalytic hydrogenation of carbon disulfide-13C2. This process involves the use of a metal catalyst, such as nickel or palladium, under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-13C2 sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethyl sulfoxide-13C2 and further to dimethyl sulfone-13C2.
Reduction: It can be reduced to form methane-13C and hydrogen sulfide.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are used in the presence of a suitable solvent like methanol or ethanol.
Major Products Formed
Oxidation: Dimethyl sulfoxide-13C2 and dimethyl sulfone-13C2.
Reduction: Methane-13C and hydrogen sulfide.
Substitution: Various substituted sulfur compounds depending on the nucleophile used.
Scientific Research Applications
Dimethyl-13C2 sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of sulfur-containing compounds.
Biology: It is employed in metabolic studies to trace the incorporation and transformation of sulfur in biological systems.
Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in studying sulfur metabolism and related disorders.
Industry: It is utilized in the synthesis of labeled pharmaceuticals and agrochemicals to study their environmental fate and degradation pathways.
Mechanism of Action
The mechanism by which dimethyl-13C2 sulfide exerts its effects involves its interaction with various molecular targets and pathways. In oxidation reactions, it is converted to dimethyl sulfoxide-13C2 and dimethyl sulfone-13C2 through the action of oxidizing agents. These transformations are catalyzed by enzymes such as monooxygenases and oxidases in biological systems. The labeled carbon atoms allow for precise tracking of the compound’s fate and interactions within these pathways.
Comparison with Similar Compounds
Dimethyl-13C2 sulfide can be compared with other similar compounds, such as:
Dimethyl disulfide-13C2: Contains an additional sulfur atom, leading to different reactivity and applications.
Dimethyl sulfoxide-13C2: An oxidized form of this compound with distinct chemical properties and uses.
Dimethyl sulfate-13C2: Contains a sulfate group, making it a potent methylating agent with different reactivity.
This compound is unique due to its specific isotopic labeling, which provides valuable insights into sulfur chemistry and biology that are not possible with non-labeled compounds.
Properties
IUPAC Name |
(113C)methylsulfanyl(113C)methane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S/c1-3-2/h1-2H3/i1+1,2+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMFVYPAHWMCMS-ZDOIIHCHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]S[13CH3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480324 | |
Record name | Dimethyl-13C2 sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136321-14-7 | |
Record name | Dimethyl-13C2 sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 136321-14-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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